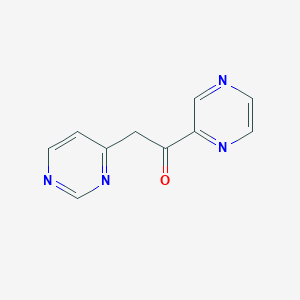

1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone

説明

1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone is a heterocyclic compound that features both pyrazine and pyrimidine rings. These structures are known for their significance in medicinal chemistry due to their biological activities and potential therapeutic applications.

特性

CAS番号 |

62846-57-5 |

|---|---|

分子式 |

C10H8N4O |

分子量 |

200.20 g/mol |

IUPAC名 |

1-pyrazin-2-yl-2-pyrimidin-4-ylethanone |

InChI |

InChI=1S/C10H8N4O/c15-10(9-6-11-3-4-13-9)5-8-1-2-12-7-14-8/h1-4,6-7H,5H2 |

InChIキー |

NCFRAVNSJAJWIT-UHFFFAOYSA-N |

正規SMILES |

C1=CN=CN=C1CC(=O)C2=NC=CN=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone typically involves the condensation of pyrazine and pyrimidine derivatives under controlled conditions. One common method includes the reaction of pyrazine-2-carboxylic acid with pyrimidine-4-carbaldehyde in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to ensure complete condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize by-products and environmental impact.

化学反応の分析

Types of Reactions: 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine or pyrimidine rings, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, ethanol as a solvent.

Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with biological targets.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 1-(Pyrazin-2-

生物活性

1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure

The chemical structure of 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone can be represented as follows:

Research indicates that 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone exhibits significant inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation. The compound's activity is attributed to its ability to interfere with the phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells.

Biological Activity Data

The biological activity of 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone has been evaluated through various assays. Below is a summary of key findings:

| Activity | IC50 Value | Cell Line | Reference |

|---|---|---|---|

| CDK2 Inhibition | A2780 Ovarian Cancer | ||

| Antiproliferative Activity | Various Cancer Lines | ||

| Apoptosis Induction | N/A | Ovarian Cancer Cells |

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications to the pyrazine and pyrimidine rings significantly affect biological activity. For instance, substituents at specific positions on the pyrazine ring can enhance or diminish kinase inhibition and antiproliferative effects.

Key Findings:

- Substituent Effects : The introduction of larger groups at the N1 or C3 positions of the pyrazine ring resulted in reduced CDK2 activity.

- Regioisomerism : Different regioisomers of the pyrazine ring showed varying inhibitory activities against CDK2, indicating that the spatial arrangement of substituents is critical for optimal activity.

Case Studies

Several studies have demonstrated the efficacy of 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone in preclinical models:

- Ovarian Cancer Model : In a study involving A2780 ovarian cancer cells, treatment with 1-(Pyrazin-2-yl)-2-(pyrimidin-4-yl)ethanone resulted in significant cell cycle arrest at the S and G2/M phases, along with increased apoptosis markers such as cleaved caspases and PARP .

- Comparative Studies : The compound was compared with other known CDK inhibitors, demonstrating superior potency in inhibiting CDK2 while maintaining selectivity over other kinases such as CDK1 and CDK5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。